molecular formula C15H23NO B13051161 (1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

Cat. No.: B13051161
M. Wt: 233.35 g/mol
InChI Key: QIXYFSXCRQJLSS-HNNXBMFYSA-N
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Description

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine derivative featuring a cyclopentyloxy-substituted phenyl group attached to a 2-methylpropylamine backbone. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. The stereospecific (1S) configuration and bulky cyclopentyloxy substituent distinguish it from other aryl-methylpropylamine analogs.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1S)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m0/s1

InChI Key

QIXYFSXCRQJLSS-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-cyclopentyloxyphenol.

    Alkylation: The 4-cyclopentyloxyphenol is then alkylated using a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to yield the desired intermediate.

    Reductive Amination: The final step involves the reductive amination of the intermediate with an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Pharmacological Activity Mechanism of Action
(1S)-1-(4-Cyclopentyloxyphenyl)-2-MP* 4-Cyclopentyloxy 219.33 Not explicitly stated (inferred) Likely ion channel modulation†
Carisbamate (RWJ-333369) 2-Chlorophenyl 215.60 Antiepileptic Inhibits Na⁺/T-type Ca²⁺ channels
(1S)-1-(4-Fluorophenyl)-2-MP HCl 4-Fluoro 203.68 Research chemical (unspecified) Unknown
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-MP 5-Chloro-benzofuran 264.73 Research chemical (unspecified) Unknown

*MP: Methylpropylamine; †Inferred from structural similarity to carisbamate.

Key Observations:
  • Substituent Effects: Cyclopentyloxy: The bulky, lipophilic cyclopentyloxy group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., fluoro or chloro) but could reduce aqueous solubility . Chlorophenyl (Carisbamate): The electron-withdrawing chloro group in carisbamate contributes to its antiepileptic efficacy by modulating voltage-gated sodium and T-type calcium channels .
  • Stereochemistry : The (1S) configuration in all listed compounds underscores the importance of chirality in biological activity, as seen in carisbamate’s enantiomer-specific efficacy .

Mechanistic Insights from Analogous Compounds

  • Carisbamate: Reduces neuronal hyperexcitability by inhibiting repetitive action potentials (IC₅₀ = 32 µM in rat hippocampal neurons) and T-type Ca²⁺ currents (IC₅₀ = 18 µM in HEK cells) . These effects are attributed to its chlorophenyl group’s electronic properties.
  • Fluorophenyl Analog : The electronegative fluorine atom may enhance metabolic stability compared to cyclopentyloxy but lacks demonstrated neuromodulatory activity in the evidence .

Market and Clinical Context

  • Contrast with Herbal Compounds : Saw palmetto, a herbal testosterone antagonist, lacks proven efficacy in androgenetic alopecia, highlighting the need for rigorously tested synthetic analogs like the target compound .

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